

Millewanin G: A Technical Primer on its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Millewanin G*

Cat. No.: *B128746*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the discovery, natural source, and key experimental data of **Millewanin G**, a C-19 quassinoid of interest to the cancer research and drug development community. All data presented is derived from the foundational study by Sattayasai et al. in *Planta Medica*, 2013, unless otherwise specified.

Discovery and Natural Source

Millewanin G was first isolated from the twigs and leaves of *Croton stellatopilosus*, a plant indigenous to Thailand. This discovery was the result of a screening program aimed at identifying novel cytotoxic compounds from natural sources.

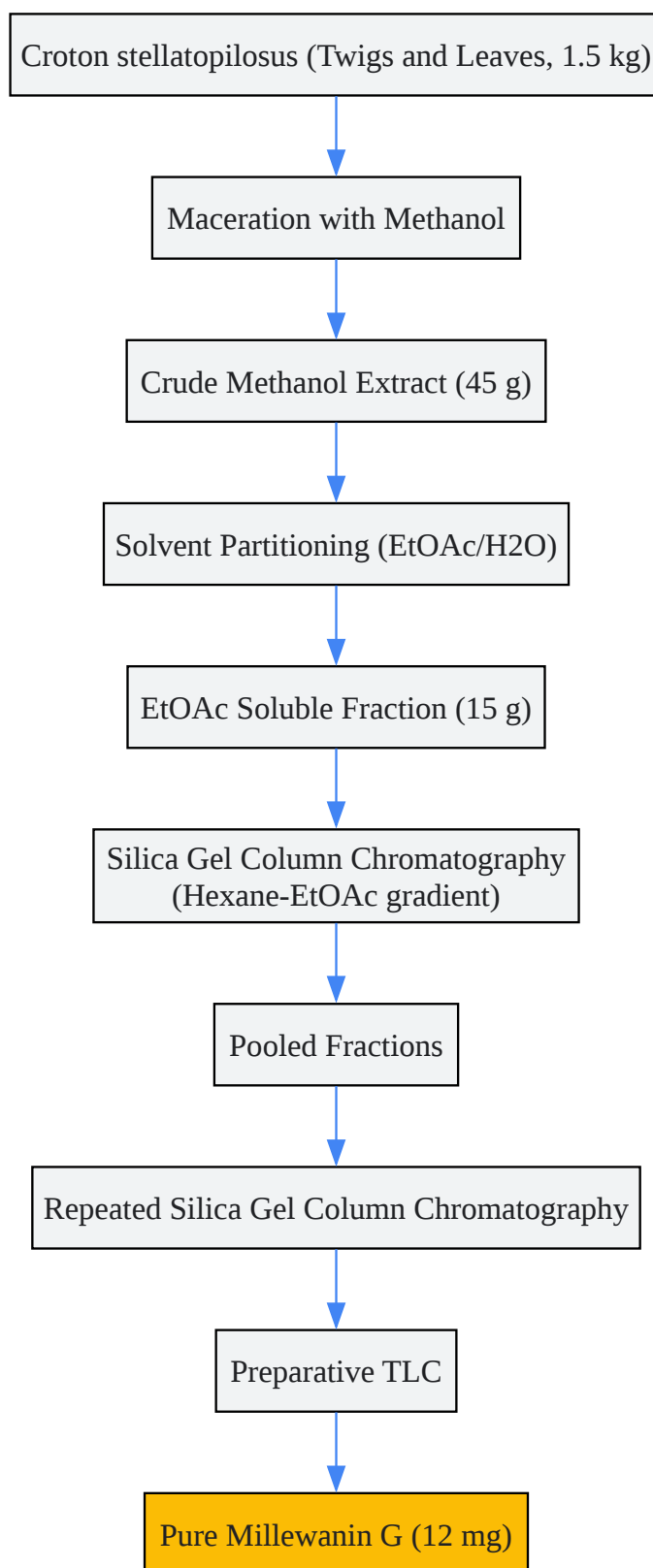
Experimental Protocols

Isolation and Purification of Millewanin G

The following protocol outlines the methodology employed for the extraction and purification of **Millewanin G**:

- **Extraction:** Air-dried and powdered twigs and leaves of *Croton stellatopilosus* (1.5 kg) were macerated with methanol (MeOH) at room temperature. The resulting extract was then filtered and concentrated under reduced pressure to yield a crude MeOH extract (45 g).

- **Solvent Partitioning:** The crude MeOH extract was subsequently suspended in water and partitioned with ethyl acetate (EtOAc). This step yielded an EtOAc-soluble fraction (15 g) which was carried forward for further purification.
- **Column Chromatography:** The EtOAc-soluble fraction was subjected to column chromatography over silica gel. Elution was performed with a gradient of increasing polarity using a hexane-EtOAc solvent system.
- **Further Purification:** Fractions containing the compound of interest were pooled and further purified by repeated column chromatography over silica gel, followed by preparative thin-layer chromatography to yield pure **Millewanin G** (12 mg).



[Click to download full resolution via product page](#)

Fig. 1: Isolation Workflow for **Millewanin G**.

Structural Elucidation

The chemical structure of **Millewanin G** was determined using a combination of spectroscopic techniques, including ^1H -NMR, ^{13}C -NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay

The cytotoxic activity of **Millewanin G** was evaluated against human colon cancer cell lines (HCT116 and HT-29) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of **Millewanin G** for 48 hours. The cell viability was then determined by measuring the absorbance at 570 nm after the addition of MTT solution.

Quantitative Data

Physicochemical and Spectroscopic Data

Parameter	Value
Appearance	White amorphous powder
Molecular Formula	$\text{C}_{20}\text{H}_{24}\text{O}_7$
HRESIMS $[\text{M}+\text{Na}]^+$ (m/z)	399.1414 (calculated for $\text{C}_{20}\text{H}_{24}\text{O}_7\text{Na}$, 399.1420)

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Millewanin G** were recorded in CDCl_3 .

Position	¹³ C (δc, type)	¹ H (δH, mult., J in Hz)
1	79.8 (CH)	4.35 (d, 8.0)
2	34.2 (CH ₂)	2.10 (m), 1.85 (m)
3	208.2 (C)	-
4	48.1 (C)	-
5	52.5 (CH)	3.15 (s)
6	29.5 (CH ₂)	2.20 (m), 1.95 (m)
7	173.9 (C)	-
8	75.1 (CH)	5.40 (s)
9	45.2 (CH)	2.60 (m)
10	22.1 (CH ₃)	1.15 (d, 7.0)
11	125.4 (C)	-
12	160.5 (CH)	7.20 (s)
13	138.2 (C)	-
14	68.2 (CH ₂)	4.95 (d, 12.0), 4.85 (d, 12.0)
15	170.1 (C)	-
16	20.8 (CH ₃)	1.90 (s)
19	10.5 (CH ₃)	1.05 (s)
20	65.8 (CH ₂)	4.20 (d, 12.5), 4.10 (d, 12.5)
OMe	51.8 (CH ₃)	3.70 (s)

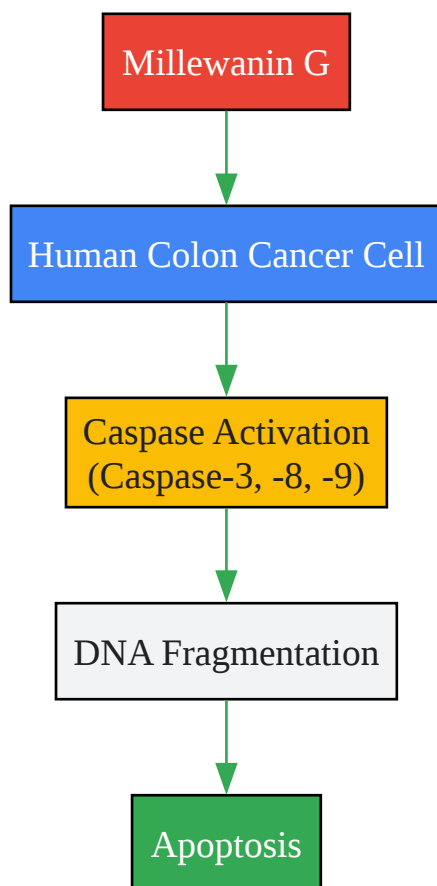
Cytotoxic Activity

Millewanin G exhibited significant cytotoxic activity against human colon cancer cell lines.

Cell Line	IC ₅₀ (μM)
HCT116	2.5
HT-29	3.2

Mechanism of Action: Induction of Apoptosis

Further studies revealed that **Millewanin G** induces apoptosis in human colon cancer cells. This is evidenced by morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. The proposed signaling pathway involves the activation of caspases, key executioners of apoptosis.



[Click to download full resolution via product page](#)

Fig. 2: Proposed Apoptotic Pathway of **Millewanin G**.

The induction of apoptosis by **Millewanin G** in colon cancer cells suggests its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

- To cite this document: BenchChem. [Millewanin G: A Technical Primer on its Discovery, Natural Source, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128746#millewanin-g-discovery-and-natural-source\]](https://www.benchchem.com/product/b128746#millewanin-g-discovery-and-natural-source)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com